molecular formula C24H24N6O2 B6602573 2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 2247064-52-2

2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B6602573
CAS RN: 2247064-52-2
M. Wt: 428.5 g/mol
InChI Key: CSJDPTBYOSDJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridine ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a heterocyclic compound and is known for its versatile properties. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It is aromatic and often used as a base in organic synthesis. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The pyridine ring could be formed through a similar process. The piperidine ring could be introduced through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-triazole ring would likely contribute to the compound’s polarity and could participate in hydrogen bonding. The pyridine and piperidine rings could contribute to the compound’s aromaticity and basicity, respectively .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,2,4-triazole ring could participate in nucleophilic substitution reactions, while the pyridine ring could undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo a variety of reactions including alkylation, acylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it could act by binding to a specific receptor or enzyme in the body. The presence of the 1,2,4-triazole, pyridine, and piperidine rings could allow for a variety of interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be used in a variety of applications, depending on its properties. For example, it could be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-[6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c31-23(28-11-2-1-3-12-28)16-7-10-19-17(13-16)14-29(24(19)32)21-6-4-5-20(26-21)22-27-25-15-30(22)18-8-9-18/h4-7,10,13,15,18H,1-3,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJDPTBYOSDJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3)C4=CC=CC(=N4)C5=NN=CN5C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-5-(piperidine-1-carbonyl)isoindolin-1-one

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